1-(2-Pyrimidinyl)-1H-4-pyridinone
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The conformational of selected 1-(2-pyrimidinyl)piperazine derivatives with high sedative-hypnotic activity was analysed and the model bioactive conformations were suggested .Chemical Reactions Analysis
Generally, the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .Physical and Chemical Properties Analysis
Pyrimidines and their derivatives have unique properties due to the presence of both π-excessive and π-deficient arrangement .Scientific Research Applications
1. Solid-State NMR Studies
A study conducted by Armstrong et al. (2005) utilized high-resolution solid-state NMR experiments on ureidopyrimidinone model compounds, including a dimeric 2-butylureido-6-methyl-4-pyrimidinone. The research aimed to enhance the understanding of the thermal stability of these compounds compared to conventional engineering polymers. This study contributes to the design of strongly bonded molecular assemblies with potential applications in materials science (Armstrong et al., 2005).
2. Hydrogen Bonding and Dimerization
Söntjens et al. (2000) explored the dimerization constant and lifetime of 2-ureido-4[1H]-pyrimidinone dimers. Their study provides insights into the strong quadruple hydrogen bond array and its implications for molecular assembly and interaction, which are crucial in fields like supramolecular chemistry and drug design (Söntjens et al., 2000).
3. Tautomerism Studies
Kaito and Hatano (1980) investigated the magnetic circular dichroism (MCD) spectra of pyrimidinones, providing valuable data on their tautomerism. Understanding tautomerism is vital for predicting the reactivity and interaction of these compounds in biological systems and in the development of pharmaceuticals (Kaito & Hatano, 1980).
4. Synthesis of Derivatives
The synthesis of various derivatives of pyrimidinones, as described by Haber et al. (1991), indicates the potential of these compounds in the development of new materials and pharmaceuticals. Their research highlights the diverse chemical reactions and products that can be obtained from pyrimidinone-based compounds (Haber et al., 1991).
5. Development of New Benzyloxycarbonylating Agent
Katoh et al. (1996) explored the use of 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone in the creation of a new benzyloxycarbonylating agent. This research has implications in organic synthesis and the development of new synthetic methodologies (Katoh et al., 1996).
6. Photokinetics in Various Solvents
A study by Ryseck et al. (2013) on the photokinetics of 2(1H)-pyrimidinone in different solvents provides insights into the behavior of these compounds under varying environmental conditions, which is important for their potential applications in phototherapy and photochemistry (Ryseck et al., 2013).
Mechanism of Action
Target of Action
1-(2-Pyrimidinyl)-1H-4-pyridinone, also known as 1-(2-Pyrimidinyl)piperazine, is known to act as an antagonist of the α2-adrenergic receptor . This receptor is a type of adrenergic receptor, which plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
This compound interacts with its target, the α2-adrenergic receptor, by binding to it and blocking its function . This leads to an increase in noradrenergic and dopaminergic activity .
Biochemical Pathways
The action of this compound affects the adrenergic signaling pathway. By acting as an antagonist of the α2-adrenergic receptor, it can influence the release of neurotransmitters such as norepinephrine and dopamine .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism into active metabolites. One such metabolite is 1-(2-pyrimidinyl)piperazine . The clearance values for this compound and 1-(2-pyrimidinyl)piperazine are 13.1 and 8.2 ml/min respectively, and their terminal elimination half-lives are 25 and 79 minutes respectively .
Result of Action
The molecular and cellular effects of this compound’s action include increased noradrenergic and dopaminergic activity . This can lead to changes in mood and behavior, as these neurotransmitters play key roles in regulating mood, anxiety, and the reward system.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with this compound and alter its action .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(2-Pyrimidinyl)-1H-4-pyridinone plays a crucial role in biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions are significant as they influence various biochemical pathways and processes within the body.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the effects of 5-HT1A agonists in the learned helplessness paradigm in rats, indicating its impact on cell signaling and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to act as an antagonist of the α2-adrenergic receptor, which involves binding to this receptor and inhibiting its activity . Additionally, it partially activates the 5-HT1A receptor, leading to changes in downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound can impair the effects of parent drugs in the learned helplessness paradigm, suggesting that its impact may vary with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low or moderate doses, it shows an antidepressant-like effect, but this action progressively disappears as the doses are increased . This indicates a threshold effect, where the compound’s efficacy is dose-dependent, and higher doses may lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a common metabolite of various drugs, including buspirone, and interacts with enzymes such as monoamine oxidase . These interactions affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influences its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its function, as it determines the specific biochemical pathways it can influence .
Properties
IUPAC Name |
1-pyrimidin-2-ylpyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBVVVKDBPIKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697052 | |
Record name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29049-26-1 | |
Record name | 1-(2-Pyrimidinyl)-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29049-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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